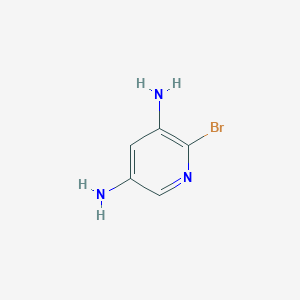![molecular formula C9H9N3OS B11726939 2-cyano-N'-[(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11726939.png)
2-cyano-N'-[(3-methylthiophen-2-yl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N’-[(3-methylthiophen-2-yl)methylidene]acetohydrazide is a chemical compound with the molecular formula C9H9N3OS. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a cyano group, a thiophene ring, and an acetohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N’-[(3-methylthiophen-2-yl)methylidene]acetohydrazide typically involves the condensation reaction between cyanoacetohydrazide and 3-methylthiophene-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for 2-cyano-N’-[(3-methylthiophen-2-yl)methylidene]acetohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N’-[(3-methylthiophen-2-yl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the thiophene ring is substituted by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
2-cyano-N’-[(3-methylthiophen-2-yl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyano-N’-[(3-methylthiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s cyano group and thiophene ring play crucial roles in its reactivity and biological activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N’-[(2-chlorobenzylidene)acetohydrazide
- 2-cyano-N’-[(4-dimethylaminobenzylidene)acetohydrazide
- 2-cyano-N’-[(4-methoxyphenyl)methylidene]acetohydrazide
Uniqueness
2-cyano-N’-[(3-methylthiophen-2-yl)methylidene]acetohydrazide is unique due to the presence of the 3-methylthiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H9N3OS |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-cyano-N-[(3-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C9H9N3OS/c1-7-3-5-14-8(7)6-11-12-9(13)2-4-10/h3,5-6H,2H2,1H3,(H,12,13) |
InChI Key |
ZLBNGHLDLBLJLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


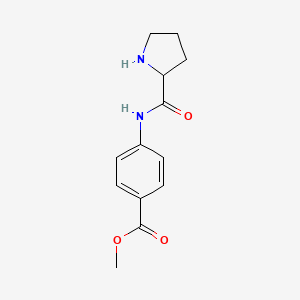
![5-Iodobenzo[d]isoxazol-3-amine](/img/structure/B11726875.png)
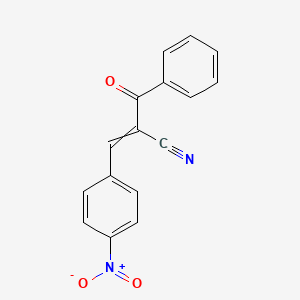
![(1S,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride](/img/structure/B11726885.png)


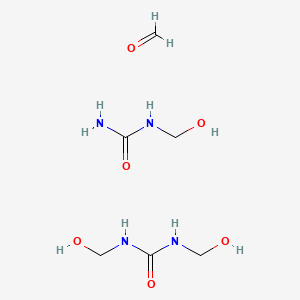

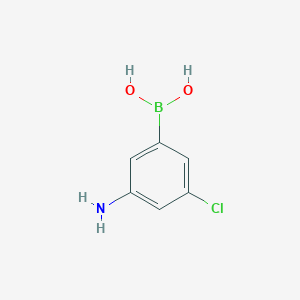
![N'-{1-[3-(trifluoromethyl)phenyl]ethylidene}methoxycarbohydrazide](/img/structure/B11726903.png)

![N-[(3,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11726917.png)
![(E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine](/img/structure/B11726925.png)
